6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with appropriate nucleophiles under nucleophilic substitution conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as cesium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group, allowing for substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving bases like cesium carbonate in solvents like DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[3,4-d]pyrimidine derivative.
Scientific Research Applications
6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Materials Science:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound that lacks the methylsulfonyl group.
Pyrido[3,4-d]pyrimidine: Another similar compound with a pyridine ring instead of a pyrazole ring.
Uniqueness
The presence of the methylsulfonyl group in 6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine enhances its stability and reactivity compared to its analogs. This modification can improve the compound’s pharmacokinetic properties and its ability to interact with specific molecular targets .
Properties
IUPAC Name |
6-methylsulfonyl-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-13(11,12)6-7-2-4-3-8-10-5(4)9-6/h2-3H,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBNZMHYRBSKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=NNC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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